molecular formula C24H16N2OS B2604322 N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 392236-80-5

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2604322
CAS No.: 392236-80-5
M. Wt: 380.47
InChI Key: RXAZWODHYVWSPY-UHFFFAOYSA-N
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Description

N-{Naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a naphtho[1,2-d][1,3]thiazole core fused with a biphenyl carboxamide moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic frameworks .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-15H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAZWODHYVWSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of naphtho[1,2-d][1,3]thiazole with biphenyl-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity .

Chemical Reactions Analysis

Formation of the Naphtho-Thiazole Core

  • Cyclization : The naphtho-thiazole core is typically formed via cyclization of thiourea with a ketone or aldehyde under acidic conditions (e.g., HCl) .

  • Aromatization : Intermediates may undergo aromatization using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to stabilize the fused ring system .

Coupling Reactions

  • Stille Coupling : Introduces acetyl or phenyl groups at specific positions. For example, dibromo intermediates may undergo Stille coupling with tributyltin reagents to attach acetyl groups .

  • Suzuki Coupling : Used to assemble the biphenyl moiety by coupling substituted bromophenyl groups with boronic acids .

Amidation

  • Carboxamide Formation : The carboxamide group is synthesized by reacting a carboxylic acid with an amine (e.g., 4-aminobiphenyl) in the presence of coupling reagents like DCC or EDC .

Key Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Purpose
Cyclization Thiourea, ketone/aldehyde, HClFormation of naphtho-thiazole core
Aromatization DDQStabilization of fused ring system
Stille Coupling Tributyltin reagents, Pd catalystIntroduction of acetyl/phenyl groups
Suzuki Coupling Boronic acids, Pd catalyst, base (e.g., K₂CO₃)Assembly of biphenyl moiety
Amidation DCC/EDC, amine (e.g., 4-aminobiphenyl)Formation of carboxamide linkage

Reactivity and Mechanistic Insights

  • Electronic Effects : The naphtho-thiazole and biphenyl groups influence reactivity. The sulfur atom in the thiazole ring may direct electrophilic substitution, while the biphenyl system provides steric and electronic modulation.

  • Functional Group Modifications : Friedel-Crafts acetylation or alkylation can introduce substituents at specific positions, guided by the electronic environment of the fused rings .

Structural and Analytical Data

  • Molecular Formula : C₁₇H₁₄N₂S.

  • Key Structural Features :

    • Core Structure : A naphtho-thiazole fused ring system linked to a biphenyl group via a carboxamide bridge.

    • Functional Groups : Carboxamide (-CONH-) and aromatic rings for π-π stacking.

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Used to optimize reaction times and yields, particularly for large-scale production.

  • Catalyst Efficiency : Transition metal catalysts (e.g., Pd) and coupling agents (e.g., DCC) are critical for reproducibility and scalability .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene and thiazole moieties can enhance anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The most potent derivatives showed IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of specific signaling pathways related to cell cycle arrest and apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In vitro assays using RAW 264.7 macrophages demonstrated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting potential use in treating inflammatory diseases .
  • Case Studies : In one study, derivatives were shown to reduce inflammation markers significantly in animal models of arthritis, indicating therapeutic potential for chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of N-{Naphtho[1,2-D][1,3]Thiazol-2-Yl}-[1,1'-Biphenyl]-4-Carboxamide have been explored against various pathogens:

  • Broad-spectrum activity : Compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, modifications enhancing electron-withdrawing groups on the phenyl ring improved antibacterial potency .
  • Fungal Inhibition : The compound has also been evaluated for its fungicidal activity against agricultural pathogens, showing promising results in greenhouse trials against wheat powdery mildew .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

ModificationEffect on Activity
Electron-withdrawing groups at para positionEnhanced anticancer activity
Substituents on thiazole ringVaried anti-inflammatory response
Hydrophobic moietiesIncreased URAT1 inhibition in uricosuric drug development

Comparison with Similar Compounds

Naphtho[1,2-b]pyrazole Derivatives ()

Compounds such as N-(thiazol-2-yl)-naphtho[1,2-b]pyrazole-3-carboxamide and N-(pyrimidin-2-yl)-naphtho[1,2-b]pyrazole-3-carboxamide share a similar carboxamide substituent but replace the thiazole core with a pyrazole ring.

  • Melting points for pyrazole derivatives range from 210–250°C, suggesting higher crystallinity than thiazole analogues (data extrapolated from similar systems) .

Naphtho[1,2-e][1,3]oxazine Derivatives ()

Compounds like 1,3-bis(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine feature an oxygen-containing oxazine ring.

  • Synthetic Divergence : These derivatives are synthesized via solvent-free condensation with ZnCl₂, contrasting with the DMF-mediated reactions used for thiazole/pyrazole systems .

Substituent Variations in Carboxamide Derivatives

The biphenyl carboxamide group in the target compound distinguishes it from analogues with smaller or less aromatic substituents:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key IR Bands (cm⁻¹)
Target Compound Biphenyl-4-carboxamide ~407.5 (hypothetical) ~220–240 (predicted) 1650 (C=O stretch)
N-(Thiazol-2-yl) Derivative Thiazol-2-yl 349.4 235–237 1675 (C=O stretch)
N-(Pyrimidin-2-yl) Derivative Pyrimidin-2-yl 361.4 228–230 1680 (C=O stretch)
  • Key Observations :
    • The biphenyl group increases molecular weight by ~58–78 g/mol compared to thiazol-2-yl or pyrimidin-2-yl substituents, likely enhancing lipophilicity and π-π stacking interactions.
    • IR spectra for all compounds show strong C=O stretches (~1650–1680 cm⁻¹), confirming carboxamide integrity.

Comparison with Pyrazole Derivatives ()

  • Reagents : Pyrazole derivatives use cinnamic acid and piperidine under reflux, whereas thiazole systems may require sulfur-containing reagents (e.g., Lawesson’s reagent).
  • Yield : Pyrazole derivatives report yields of 65–75%; thiazole analogues may exhibit lower yields due to sulfur’s redox sensitivity .

Research Findings and Implications

  • Solubility : The biphenyl carboxamide moiety likely reduces aqueous solubility compared to smaller substituents (e.g., methylisoxazole), necessitating formulation optimization for biological testing.
  • Stability : Thiazole cores are prone to oxidation under acidic conditions, whereas pyrazole and oxazine derivatives exhibit greater stability .
  • Biological Relevance : While biological data for the target compound is absent, pyrazole derivatives in show moderate activity in preliminary screens (e.g., antimicrobial assays), suggesting the thiazole variant warrants similar evaluation.

Biological Activity

N-{Naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a naphthalene moiety fused with a thiazole ring and a biphenyl group. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin G-associated kinase (GAK), which plays a crucial role in cancer cell survival under hypoxic conditions. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Myc Pathway : Similar compounds have demonstrated the ability to interfere with Myc-induced oncogenic transformation and transcriptional activation. The Myc pathway is often overactive in various cancers, making it a target for therapeutic intervention .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Osteosarcoma Cell Lines : High-throughput screening has identified significant growth inhibition in osteosarcoma cells upon treatment with this compound. The mechanism appears linked to its ability to induce apoptosis via GAK inhibition .
  • HepG2 Cells : Further evaluations on HepG2 human hepatoma cells revealed dose-dependent cytotoxicity, with an IC50 value suggesting moderate potency against liver cancer cells .

Comparative Activity Table

The following table summarizes the biological activities observed for this compound compared to other thiazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundOsteosarcoma10GAK Inhibition
Thiazole Derivative AHepG25.6Apoptosis Induction
Thiazole Derivative BMCF7 (Breast Cancer)12Myc Pathway Modulation

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Case Study 1 : A study involving a derivative similar to this compound demonstrated significant anti-tumor activity in mice models with implanted tumors. The treated group showed a 50% reduction in tumor volume compared to controls .
  • Case Study 2 : Another investigation focused on the effects of thiazole derivatives on neurodegenerative diseases. Results indicated neuroprotective effects that could be beneficial for conditions such as Alzheimer's disease .

Q & A

Q. Example Spectral Data :

Functional Group1H NMR (δ)13C NMR (δ)IR (cm⁻¹)
Biphenyl7.45–7.75120–140-
Carboxamide-168.51652
Naphthothiazole8.10–8.35145–155675

Advanced: How does the naphthothiazole moiety influence biological activity?

Methodological Answer:
The naphthothiazole group enhances lipophilicity and π-π stacking with hydrophobic pockets in targets (e.g., STING inhibitors). Key findings:

  • STING Inhibition : Analogous biphenyl carboxamides (e.g., SN-011) show IC50 = 76 nM via competitive binding to the cyclic dinucleotide pocket .
  • SAR Insights : Substitutions on the naphthothiazole (e.g., halogens) improve potency by 3–5×, but reduce solubility. Use logP calculations (e.g., ClogP = 4.2) to balance activity/pharmacokinetics .

Q. Activity Comparison :

CompoundTarget (IC50)logP
SN-011 (Analog)STING (76 nM)3.8
Target CompoundSTING* (est. 50 nM)4.2
*Predicted via molecular docking .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent electronic effects. Strategies:

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electronic profiles of analogs .

Orthogonal Assays : Test compounds in both enzymatic (e.g., STING cGAMP binding) and cell-based (e.g., IFN-β luciferase reporter) assays .

Meta-Analysis : Compare data from independent studies (e.g., naphthothiazole vs. benzothiazole derivatives) to identify consensus trends .

Q. Case Study :

  • Conflict : A methyl-substituted analog showed 10× higher activity in enzyme assays but no effect in cellular models.
  • Resolution : Cellular efflux pumps (e.g., P-gp) were identified as confounding factors via ABC transporter inhibition assays .

Basic: What in vitro assays are used to evaluate bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Measure IC50 using fluorescence polarization (STING-cGAMP binding) .
  • Cytokine Profiling : Quantify IFN-β/IL-6 via ELISA in THP-1 monocytes .
  • Cytotoxicity : Use MTT assays on HEK293T cells (CC50 > 50 µM required for selectivity) .

Q. Solubility vs. Activity :

ModificationSolubility (µg/mL)STING IC50 (nM)
Parent Compound15 (DMSO)50
Phosphate Prodrug120 (Water)55
Pyridothiazole Analog45 (DMSO)65

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